![molecular formula C14H9ClN4 B2864225 7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-84-0](/img/structure/B2864225.png)
7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Overview
Description
The compound “7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” belongs to a class of compounds known as triazolopyridines . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . Another related compound, 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles, was synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .Scientific Research Applications
Antimicrobial Activity
Compounds containing a triazole, such as the one you mentioned, are known to exhibit broad biological activities, including antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Anticonvulsant Activity
The triazole scaffold has been associated with anticonvulsant activity . This could make it a valuable component in the development of drugs for treating seizure disorders.
Antineoplastic and Anticancer Activity
Triazole compounds have shown antineoplastic and anticancer activities . They could be used in the development of new cancer therapies. For example, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported as antitumor , and a compound with a similar structure exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Antimalarial and Antiviral Activity
Triazole compounds have demonstrated antimalarial and antiviral activities . This suggests potential applications in the treatment of diseases caused by malaria parasites and viruses.
Agrochemical Applications
Triazole compounds have important application value in various fields, including agrochemistry . They could be used in the development of new agrochemicals.
Material Chemistry Applications
Triazole compounds also find applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.
Antifungal Activity
Triazole compounds, such as Fluconazole, are commonly used as antifungals in clinical applications . This suggests potential applications in the treatment of fungal infections.
Mechanism of Action
Target of Action
The primary target of 7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is confirmed by molecular docking simulation, which shows a good fit of the compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and the induction of apoptosis within cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c1-9-17-14-13(8-16)12(6-7-19(14)18-9)10-2-4-11(15)5-3-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFMKUQQDGJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324068 | |
Record name | 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860610-84-0 | |
Record name | 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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